4-[(5-Nitropyridin-2-yl)oxy]benzaldehyde 4-[(5-Nitropyridin-2-yl)oxy]benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC3975792
InChI: InChI=1S/C12H8N2O4/c15-8-9-1-4-11(5-2-9)18-12-6-3-10(7-13-12)14(16)17/h1-8H
SMILES: C1=CC(=CC=C1C=O)OC2=NC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C12H8N2O4
Molecular Weight: 244.2 g/mol

4-[(5-Nitropyridin-2-yl)oxy]benzaldehyde

CAS No.:

Cat. No.: VC3975792

Molecular Formula: C12H8N2O4

Molecular Weight: 244.2 g/mol

* For research use only. Not for human or veterinary use.

4-[(5-Nitropyridin-2-yl)oxy]benzaldehyde -

Specification

Molecular Formula C12H8N2O4
Molecular Weight 244.2 g/mol
IUPAC Name 4-(5-nitropyridin-2-yl)oxybenzaldehyde
Standard InChI InChI=1S/C12H8N2O4/c15-8-9-1-4-11(5-2-9)18-12-6-3-10(7-13-12)14(16)17/h1-8H
Standard InChI Key AWEQCEQGLOPOFZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C=O)OC2=NC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C=O)OC2=NC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzaldehyde group (phenyl ring with a formyl substituent) connected to a 5-nitropyridin-2-yl group through an oxygen atom. Key structural parameters include:

  • Bond lengths: The C–O ether bond measures approximately 1.36 Å, typical for aromatic ethers .

  • Dihedral angles: The benzaldehyde and nitropyridine rings are non-planar, with a dihedral angle of ~76°, reducing conjugation between the two aromatic systems .

Table 1: Physical Properties of 4-[(5-Nitropyridin-2-yl)oxy]benzaldehyde

PropertyValueSource
Molecular Weight244.203 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point402.2 ± 35.0 °C
Flash Point197.1 ± 25.9 °C
LogP1.85
Vapor Pressure (25°C)0.0 ± 0.9 mmHg
Refractive Index1.645

Spectroscopic Data

  • NMR: The aldehyde proton resonates at δ 10.0–10.2 ppm in 1H^1\text{H}-NMR, while the nitro group’s electron-withdrawing effect deshields adjacent pyridine protons (δ 8.5–9.0 ppm).

  • IR: Strong absorptions at 1700 cm1^{-1} (C=O stretch) and 1520 cm1^{-1} (asymmetric NO2_2 stretch) confirm functional groups.

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves a Williamson etherification between 5-nitropyridine-2-ol and 4-formylphenol under basic conditions:

5-Nitropyridine-2-ol+4-HydroxybenzaldehydeDMF, K2CO3Δ4-[(5-Nitropyridin-2-yl)oxy]benzaldehyde\text{5-Nitropyridine-2-ol} + \text{4-Hydroxybenzaldehyde} \xrightarrow[\text{DMF, K}_2\text{CO}_3]{\Delta} \text{4-[(5-Nitropyridin-2-yl)oxy]benzaldehyde}
  • Reaction Conditions:

    • Temperature: 80–100°C

    • Solvent: Dimethylformamide (DMF)

    • Base: Potassium carbonate (2 equiv)

    • Yield: 60–75% after purification .

Alternative Methods

  • Ultrasound-assisted synthesis: Reduces reaction time to 2 hours with comparable yields .

  • Microwave irradiation: Enhances efficiency but requires specialized equipment .

Chemical Reactivity and Derivatives

Aldehyde Group Transformations

  • Oxidation: Converts to 4-[(5-Nitropyridin-2-yl)oxy]benzoic acid using KMnO4_4 in acidic media.

  • Reduction: Sodium borohydride reduces the aldehyde to a primary alcohol (R–CH2OH\text{R–CH}_2\text{OH}).

  • Schiff Base Formation: Reacts with amines to form imines, as demonstrated in the synthesis of Cu(II) complexes with antimicrobial activity .

Nitro Group Modifications

  • Catalytic Hydrogenation: Pd/C in ethanol reduces the nitro group to an amine, yielding 4-[(5-aminopyridin-2-yl)oxy]benzaldehyde, a precursor for pharmaceuticals .

  • Electrophilic Substitution: The nitro group directs further substitutions (e.g., halogenation) to the pyridine ring’s meta position.

Applications in Pharmaceutical Research

Kinase Inhibitor Development

The compound serves as a building block for imidazo[4,5-c]pyridin-2-ones, a class of DNA-dependent protein kinase (DNA-PK) inhibitors . For example:

  • Compound 3: Derived from 4-[(5-Nitropyridin-2-yl)oxy]benzaldehyde, shows a sensitization enhancement ratio (SER10_{10}) of 3.12 in radiosensitization assays .

Table 2: Biological Activity of Selected Derivatives

DerivativeTargetIC50_{50}Application
Imidazo[4,5-c]pyridin-2-oneDNA-PK0.8 nMRadiosensitization
Cu(II)-Schiff base complexE. coli6.25 µg/mLAntimicrobial

Antimicrobial Agents

Schiff base complexes synthesized from this compound exhibit broad-spectrum antimicrobial activity. For instance, Cu(II) complexes inhibit E. coli and S. aureus at MIC values of 6.25–12.5 µg/mL .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

  • 4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde: The nitro group at position 3 reduces electronic withdrawal, lowering reactivity toward nucleophilic substitution compared to the 5-nitro isomer.

  • 4-[(5-Aminopyridin-2-yl)oxy]benzaldehyde: The reduced amine derivative shows enhanced solubility in aqueous media, facilitating biological testing.

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